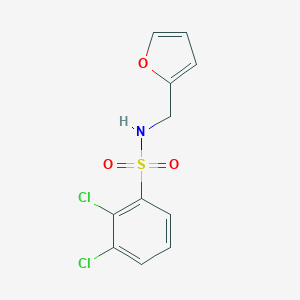![molecular formula C22H21N5O2 B275540 (4-methoxybenzyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275540.png)
(4-methoxybenzyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-methoxybenzyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine, also known as MPOB-TPhT, is a novel compound that has gained attention in the scientific research community for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of (4-methoxybenzyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. (4-methoxybenzyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. (4-methoxybenzyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
(4-methoxybenzyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has been found to have a variety of biochemical and physiological effects. In animal studies, (4-methoxybenzyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has been shown to reduce inflammation and pain, improve cognitive function, and protect against neurodegeneration. (4-methoxybenzyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has also been found to inhibit the growth of various cancer cell lines and induce apoptosis (programmed cell death) in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (4-methoxybenzyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine in lab experiments is its potent and selective activity. (4-methoxybenzyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has been found to have minimal toxicity and side effects in animal studies, making it a promising candidate for further research. However, one limitation of using (4-methoxybenzyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on (4-methoxybenzyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine. One area of interest is the development of (4-methoxybenzyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential of (4-methoxybenzyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine as a treatment for neurodegenerative diseases and cancer. Additionally, further studies are needed to elucidate the mechanism of action of (4-methoxybenzyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine and its effects on various signaling pathways in cells.
Méthodes De Synthèse
The synthesis of (4-methoxybenzyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine involves a multi-step process that includes the reaction of 4-methoxybenzylamine with 3-bromobenzyl bromide, followed by the reaction of the resulting compound with 1-phenyl-1H-tetrazole-5-thiol. The final product is obtained by the reaction of the intermediate compound with sodium hydride and 4-methoxybenzyl bromide. The overall yield of the synthesis process is approximately 25%.
Applications De Recherche Scientifique
(4-methoxybenzyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has been studied for its potential applications in a variety of fields, including medicinal chemistry, neuropharmacology, and cancer research. In medicinal chemistry, (4-methoxybenzyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has been found to exhibit potent anti-inflammatory and analgesic effects. In neuropharmacology, (4-methoxybenzyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, (4-methoxybenzyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has been found to inhibit the growth of various cancer cell lines and may have potential as a chemotherapeutic agent.
Propriétés
Nom du produit |
(4-methoxybenzyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine |
|---|---|
Formule moléculaire |
C22H21N5O2 |
Poids moléculaire |
387.4 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)-N-[[3-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]methanamine |
InChI |
InChI=1S/C22H21N5O2/c1-28-20-12-10-17(11-13-20)15-23-16-18-6-5-9-21(14-18)29-22-24-25-26-27(22)19-7-3-2-4-8-19/h2-14,23H,15-16H2,1H3 |
Clé InChI |
ZCEQZLTYLBSMDR-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNCC2=CC(=CC=C2)OC3=NN=NN3C4=CC=CC=C4 |
SMILES canonique |
COC1=CC=C(C=C1)CNCC2=CC(=CC=C2)OC3=NN=NN3C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B275458.png)
![2,4,6-trimethyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B275459.png)



![N'-{[5-(2-cyanophenyl)-2-furyl]methylene}isonicotinohydrazide](/img/structure/B275472.png)
![Methyl 4-(5-{[(pyridin-3-ylmethyl)amino]methyl}furan-2-yl)benzoate](/img/structure/B275475.png)
![N-(biphenyl-4-ylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B275476.png)
![N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]cyclopropanamine](/img/structure/B275477.png)
![N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]prop-2-en-1-amine](/img/structure/B275479.png)
![3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-[(3-methylthiophen-2-yl)methyl]propan-1-amine](/img/structure/B275482.png)

![N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]-1-methyl-1H-tetrazol-5-amine](/img/structure/B275485.png)
